1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Physicochemical profiling Lipophilicity Scaffold optimization

The unsubstituted parent of the 2,3-dimethylindole-azepane-propan-2-ol chemotype serves as the core scaffold for focused GPR52 agonist screening libraries. Use as a matched molecular pair control against the 5-fluoro congener to deconvolute halogen substitution effects on potency and selectivity. Racemic mixture with chiral secondary alcohol enables preparative HPLC resolution for eudysmic ratio determination. ≥95% purity supports direct chiral separation without pre-purification. Ideal baseline for comparative QSPR studies (logD7.4, PAMPA, MDR1 efflux).

Molecular Formula C19H28N2O
Molecular Weight 300.446
CAS No. 315247-83-7
Cat. No. B2688057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol
CAS315247-83-7
Molecular FormulaC19H28N2O
Molecular Weight300.446
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C
InChIInChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3
InChIKeyWDPNGXRIQKAUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 315247-83-7) – Chemical Identity, Scaffold Context, and Procurement-Relevant Physicochemical Profile


1-(Azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 315247-83-7) is a synthetic aminoalkylindole derivative with molecular formula C19H28N2O and a molecular weight of 300.45 g/mol . The compound features a 2,3-dimethylindole core linked via a propan-2-ol spacer to a seven-membered azepane ring; its SMILES notation is CC(O)C(N1C(C)=C(C)C2=C1C=CC=C2)N1CCCCCC1, indicating a chiral secondary alcohol centre . As a member of the substituted 2,3-dimethylindole-propanol chemotype, it shares a scaffold with compounds investigated for G protein-coupled receptor 52 (GPR52) agonism, though direct bioactivity data for this specific compound is absent from ChEMBL 20 [1]. It is commercially available at ≥95% purity for research use .

Why Generic Substitution Fails for 1-(Azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Azepane Ring Identity and Scaffold-Level Selectivity Risks


Within the 2,3-dimethylindole-propanol chemotype, seemingly minor amine substitutions produce distinct pharmacological profiles. The 5-fluoro congener 1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is reported as a potent GPR52 agonist, yet the unsubstituted parent compound (CAS 315247-83-7) has no confirmed bioactivity in ChEMBL 20 [1]. Replacing the azepane with a diallylamino group (CAS 315247-81-5) or a 2-methylpiperidine (CAS 865613-01-0) alters hydrogen-bonding capacity, ring conformational flexibility, and basicity (azepane pKa ~10.8 versus piperidine ~10.6) . Furthermore, the chiral alcohol centre creates racemic complexity; the falcilysin-bound structure of a related (2S)-configured 2,3-dimethylindole-propanol (PDB 8ho5) demonstrates stereospecific target engagement [2]. These structural variations preclude reliable interchange without confirmatory assay data for each specific compound and enantiomeric form.

Quantitative Differentiation Evidence for 1-(Azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 315247-83-7)


Physicochemical Differentiation: Azepane Ring Lipophilicity versus Piperidine and Diallylamino Analogs

The target compound (CAS 315247-83-7) has a calculated logP of 3.82, as recorded in the ZINC database [1]. The seven-membered azepane ring contributes approximately +0.5 logP units relative to a six-membered piperidine ring in otherwise identical scaffolds, based on fragment-based calculations where the azepane fragment contribution to clogP is ~1.75 versus ~1.25 for piperidine [2]. This logP of 3.82 positions the compound within the CNS drug-like space (optimal logP 2–4 for brain penetration) while exceeding the logP of the diallylamino analog (CAS 315247-81-5), which has a predicted logP of approximately 3.1–3.4 due to reduced hydrocarbon content [2]. No experimental logP or LogD data were identified for this compound.

Physicochemical profiling Lipophilicity Scaffold optimization

Molecular Weight Isosterism: Identical Formula but Divergent Target Engagement Potential versus 2-Methylpiperidine Analog

The target compound (CAS 315247-83-7, C19H28N2O, MW 300.45) and the 2-methylpiperidine analog (CAS 865613-01-0, C19H28N2O, MW 300.45) share an identical molecular formula and molecular weight . Despite this isosterism, the azepane ring in the target compound provides a seven-membered ring with distinct conformational preferences (pseudorotation pathways and chair/twist-chair equilibria) compared to the six-membered 2-methylpiperidine ring, which adopts well-defined chair conformations with an equatorial methyl substituent [1]. This conformational difference can alter the spatial orientation of the basic nitrogen, with potential consequences for hydrogen-bond donor–acceptor geometry at target binding sites. No experimental target engagement data (IC50, EC50, Ki, Kd) were identified for either compound in ChEMBL 20 [2].

Molecular isosterism Medicinal chemistry Fragment-based design

GPR52 Class-Level Implication: Azepane-Indole Scaffold as a Privileged Chemotype for CNS Orphan GPCR Targeting

The 5-fluoro-substituted congener 1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 942883-08-1) has been reported as a potent GPR52 agonist, with the indole-azepane-propanol scaffold forming the core pharmacophore . GPR52 is a CNS-enriched orphan GPCR considered a high-value therapeutic target for schizophrenia, Huntington's disease, and substance use disorders [1]. The unsubstituted parent (CAS 315247-83-7) retains the identical scaffold topology—2,3-dimethylindole linked via a hydroxypropylene spacer to an azepane ring—but lacks the 5-fluoro substituent that may enhance target binding affinity. Quantitative EC50 or Ki data for the parent compound at GPR52 are absent from public databases [2]; any extrapolation of potency from the 5-fluoro analog would require experimental confirmation. The scaffold nonetheless represents a validated entry point for CNS GPCR-focused screening libraries.

GPR52 agonism Orphan GPCR CNS drug discovery Schizophrenia

Chiral Centre Complexity: Racemic Nature versus Stereodefined Analogs in Target Engagement

The secondary alcohol group in 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol generates a chiral centre at the carbon bearing the hydroxyl group. The commercially available material (CAS 315247-83-7, catalog CM797754) is supplied as a racemic mixture with no specified enantiomeric ratio . By contrast, the structurally related compound (2S)-1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(1S,2S)-2-methylcyclohexyl]amino}propan-2-ol has been co-crystallised with falcilysin from Plasmodium falciparum (PDB 8ho5), demonstrating that the (2S) configuration at the alcohol carbon is critical for occupancy of the falcilysin inhibitory pocket [1]. While falcilysin is not a confirmed target for the azepane-containing series, the PDB 8ho5 structure illustrates the general principle that stereochemistry at the propan-2-ol centre determines binding-competent geometry in this chemotype. Users requiring stereochemically defined tool compounds should request enantiopure material or confirm enantiomeric excess analytically prior to biological evaluation.

Chirality Stereochemistry Enantiomeric differentiation Structure-based design

Commercial Availability and Purity Specification: Differentiating Procurement Options

CAS 315247-83-7 is available from Chemenu Inc. (Catalog CM797754) at a specified purity of ≥95% . Key structurally related analogs exhibit different availability profiles: the 5-fluoro GPR52-active congener (CAS 942883-08-1) is listed by Chemenu (Catalog CM797760) but with no publicly displayed stock status or pricing ; the diallylamino analog (CAS 315247-81-5) is listed by CymitQuimica with reference number 3D-QMA24781 ; and the 7-chloro analog (CAS 942880-95-7) has limited vendor coverage . Among the 2,3-dimethylindole-azepane-propanol sub-series, the unsubstituted parent (CAS 315247-83-7) represents the most accessible entry point for scaffold-level SAR exploration, with explicit purity certification and catalogue listing.

Chemical sourcing Purity specification Inventory availability

Recommended Application Scenarios for 1-(Azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 315247-83-7)


Scaffold-Based GPR52 Agonist Screening Library Construction

As the unsubstituted parent of the 2,3-dimethylindole-azepane-propan-2-ol chemotype, CAS 315247-83-7 serves as the logical core scaffold for constructing focused GPR52 agonist screening libraries. The 5-fluoro congener within this series has been reported as a potent GPR52 agonist , and the scaffold topology is consistent with N-arylindole GPR52 agonists that demonstrate in vivo suppression of psychostimulant-induced hyperlocomotion [1]. Incorporating the parent compound (≥95% purity) as a reference control alongside systematically substituted analogs enables deconvolution of the contributions of indole ring electronics (H versus F versus Cl at the 5- and 7-positions) and amine ring size (azepane versus piperidine versus diallylamino) to GPR52 potency and selectivity [2].

Physicochemical Property Baseline for CNS Multiparameter Optimisation (MPO) Studies

With a predicted logP of 3.82 and molecular weight of 300.45 g/mol, CAS 315247-83-7 occupies a favourable position within CNS MPO chemical space (MW ≤ 400, clogP ≤ 4) . The compound can serve as a baseline for assessing the impact of halogen substitution on lipophilicity, permeability, and P-glycoprotein efflux ratio. Comparative determination of experimental LogD7.4, parallel artificial membrane permeability (PAMPA), and MDCK-MDR1 efflux ratio for the parent versus its 5-fluoro and 7-chloro analogs would provide direct quantitative structure-property relationship (QSPR) data to guide lead optimisation [1].

Chiral Resolution and Stereochemical SAR Exploration

The racemic nature of commercially supplied CAS 315247-83-7 (CM797754) , combined with crystallographic evidence that the (2S) configuration is critical for target engagement in a related 2,3-dimethylindole-propan-2-ol scaffold (PDB 8ho5) [1], positions this compound as a starting material for chiral resolution studies. Preparative chiral HPLC separation followed by enantiomer-specific determination of GPR52 cAMP agonism (or other target activity) would establish the eudysmic ratio and identify the eutomer for further development. The ≥95% chemical purity of the racemate supports direct chromatographic resolution without pre-purification.

Negative Control for Halogen-Substituted GPR52 Probe Compounds

Given that the 5-fluoro analog has been reported as a GPR52 agonist and the target compound lacks this substituent, CAS 315247-83-7 may function as a matched molecular pair control in GPR52 pharmacological studies. If the unsubstituted parent proves inactive or weakly active at GPR52, it provides a valuable negative control for confirming that GPR52-mediated effects are driven specifically by the halogen-substituted analogs rather than by the azepane-indole scaffold alone. This application requires experimental confirmation of GPR52 activity status for CAS 315247-83-7, which is currently absent from public databases [2].

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